molecular formula C22H29Cl2FN2O2 B2766416 1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 473804-23-8

1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2766416
CAS RN: 473804-23-8
M. Wt: 443.38
InChI Key: NJRFWIUZLKUMBG-UHFFFAOYSA-N
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Description

1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H29Cl2FN2O2 and its molecular weight is 443.38. The purity is usually 95%.
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Scientific Research Applications

Role in D2-like Receptors Studies

Arylcycloalkylamines, including compounds with a structure similar to 1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, are crucial pharmacophoric groups in antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors, which are significant for understanding and treating conditions like schizophrenia and bipolar disorder. The investigation into these compounds underlines the importance of composite structure in achieving selectivity and potency at these receptors, suggesting the potential utility of such molecules in developing new therapeutic agents (Sikazwe et al., 2009).

Piperazine Derivatives in Therapeutic Use

Piperazine, a core component of 1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, is significant in the rational design of drugs due to its presence in a wide array of therapeutic agents. This includes uses in antipsychotic, antidepressant, anticancer, and antiviral medications. Modifications to the piperazine nucleus have led to a recognizable difference in medicinal potential, indicating that such derivatives could serve as versatile building blocks for discovering drug-like elements for various diseases. The research into piperazine-based molecules reflects their broad potential in medicinal chemistry and underscores the need for further therapeutic investigations into these compounds (Rathi et al., 2016).

Insights into Arylpiperazine Derivatives' Metabolism

Arylpiperazine derivatives, which include structural elements similar to 1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, have been used clinically for treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of effects on serotonin receptors among others. This metabolic pathway suggests the complexity of the pharmacological actions of arylpiperazine derivatives and highlights the importance of understanding their disposition and metabolism for the development of new therapeutic agents (Caccia, 2007).

Piperazine-Based Molecules in Drug Discovery

The review of piperazine and its analogs emphasizes the scaffold's versatility in medicinal chemistry, highlighting its role in a multitude of pharmaceutical applications. Piperazine's inclusion in drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases showcases its importance in current drug development efforts. The ability to modify the piperazine ring and achieve significant impacts on pharmacokinetics and pharmacodynamics points to the continued relevance of such compounds in designing new therapies (Girase et al., 2020).

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2.2ClH/c1-2-7-18-8-3-6-11-22(18)27-17-19(26)16-24-12-14-25(15-13-24)21-10-5-4-9-20(21)23;;/h2-6,8-11,19,26H,1,7,12-17H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRFWIUZLKUMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

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